15,18-Dihydroxyabieta-8,11,13-trien-7-one
Overview
Description
15,18-Dihydroxyabieta-8,11,13-trien-7-one is a natural compound isolated from the aerial parts of Abies recurvata . It belongs to the class of abietane diterpenoids and has a molecular formula of C20H28O3 with a molecular weight of 316.43 g/mol . This compound is known for its exceptional pharmacological effects and is extensively employed in studying refractory neoplasms.
Mechanism of Action
Target of Action
15,18-Dihydroxyabieta-8,11,13-trien-7-one primarily targets cellular signaling pathways involved in carcinogenesis. This compound, isolated from the aerial parts of Abies recurvata, exhibits significant antineoplastic activity by selectively manipulating intricate cellular signaling cascades .
Mode of Action
The compound interacts with its targets by modulating key signaling molecules within cancer cells. This interaction disrupts the normal signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis. The specific molecular interactions and binding affinities are still under investigation, but the compound’s ability to interfere with these pathways is crucial for its antineoplastic effects .
Biochemical Pathways
This compound affects several biochemical pathways, including those involved in cell cycle regulation and apoptosis. By altering the activity of proteins and enzymes within these pathways, the compound can halt the progression of the cell cycle and trigger programmed cell death. This disruption of normal cellular functions is essential for its role in combating cancer .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream and distributed to various tissues, where it exerts its effects. Metabolism primarily occurs in the liver, where it is broken down into active metabolites. These metabolites are then excreted through the kidneys. The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Result of Action
At the molecular level, the action of this compound results in the inhibition of cancer cell growth and the induction of apoptosis. This leads to a reduction in tumor size and the suppression of metastasis. At the cellular level, the compound’s effects include the disruption of cell cycle progression, DNA damage, and the activation of apoptotic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of this compound. For instance, the compound may be more stable and effective in slightly acidic environments, which are often found in tumor tissues. Additionally, interactions with other drugs or compounds can either enhance or inhibit its activity, depending on the nature of the interaction .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
Preparation Methods
15,18-Dihydroxyabieta-8,11,13-trien-7-one is typically isolated from natural sources such as Abies recurvata . The extraction process involves the use of organic solvents to separate the compound from the plant material. The compound can also be synthesized through chemical reactions involving diterpenes as starting materials. detailed synthetic routes and industrial production methods are not widely documented in the available literature.
Chemical Reactions Analysis
15,18-Dihydroxyabieta-8,11,13-trien-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield alcohol derivatives.
Scientific Research Applications
15,18-Dihydroxyabieta-8,11,13-trien-7-one has a wide range of scientific research applications:
Comparison with Similar Compounds
15,18-Dihydroxyabieta-8,11,13-trien-7-one is unique among abietane diterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
7alpha,15-Dihydroxyabieta-8,11,13-trien-18-al: Another abietane diterpenoid with similar biological activities.
18-Nor-4,15-dihydroxyabieta-8,11,13-trien-7-one: A structurally related compound with distinct pharmacological properties.
Abieta-8,11,13-trien-18-yl succinate: Known for its anti-inflammatory and antioxidant activities.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(1R,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAMQWAMMWRLBC-YSIASYRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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